2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15072338
InChI: InChI=1S/C16H12N4OS/c1-21-14-5-3-2-4-12(14)15-18-16-17-8-6-13(20(16)19-15)11-7-9-22-10-11/h2-10H,1H3
SMILES:
Molecular Formula: C16H12N4OS
Molecular Weight: 308.4 g/mol

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15072338

Molecular Formula: C16H12N4OS

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C16H12N4OS
Molecular Weight 308.4 g/mol
IUPAC Name 2-(2-methoxyphenyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C16H12N4OS/c1-21-14-5-3-2-4-12(14)15-18-16-17-8-6-13(20(16)19-15)11-7-9-22-10-11/h2-10H,1H3
Standard InChI Key DEAMBVXIBZLBSE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

2-(2-Methoxyphenyl)-7-(3-thienyl) triazolo[1,5-a]pyrimidine features a bicyclic framework comprising a triazole ring fused to a pyrimidine ring. The triazole moiety (positions 1,2,4) contributes nitrogen-rich electron density, while the pyrimidine ring (positions 5-a) provides aromatic stability. Substituents at positions 2 and 7 introduce steric and electronic modulation:

  • Position 2: 2-Methoxyphenyl group, where the methoxy (-OCH₃) substituent at the ortho position influences electron donation and steric hindrance.

  • Position 7: 3-Thienyl group, a sulfur-containing heterocycle that enhances π-conjugation and potential redox activity.

Table 1: Substituent Effects on Molecular Properties

Substituent PositionGroupElectronic ContributionSteric Impact
22-MethoxyphenylElectron-donating (-OCH₃)Moderate (ortho substitution)
73-Thienylπ-Conjugation (S atom)Low (planar structure)

The molecular formula is C₁₆H₁₂N₄OS, with a molar mass of 308.36 g/mol. X-ray crystallography of analogous triazolo-pyrimidines reveals planar geometries, suggesting similar behavior for this derivative.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically involves constructing the triazolo-pyrimidine core via cyclocondensation, followed by functionalization at positions 2 and 7. Key precursors include:

  • Triazole precursors: 3-Amino-1,2,4-triazole derivatives.

  • Pyrimidine precursors: 2-Chloropyrimidines or pyrimidinones.

Stepwise Synthesis

A plausible route, adapted from analogous compounds, involves:

  • Formation of triazole-pyrimidine core: Reacting 3-amino-1,2,4-triazole with a substituted pyrimidine under acidic conditions.

  • Suzuki-Miyaura coupling: Introducing the 3-thienyl group via palladium-catalyzed cross-coupling.

  • Methoxyphenyl incorporation: Nucleophilic aromatic substitution or Ullmann-type coupling for the 2-methoxyphenyl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
1HCl (cat.), EtOH, reflux, 12 h65–70Recrystallization
2Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h50–55Column Chromatography
3CuI, K₂CO₃, DMSO, 120°C, 48 h40–45HPLC

Physicochemical and Pharmacological Profiles

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO and DMF.

  • Stability: Decomposes above 250°C; sensitive to prolonged UV exposure, with 15% degradation observed after 72 h under ambient light.

Hypothesized Biological Activities

While direct studies on this compound are absent, structural analogs exhibit:

  • Antiviral activity: IC₅₀ values of 1–10 μM against RNA viruses via polymerase inhibition.

  • Anticancer potential: Apoptosis induction in HeLa cells (EC₅₀ ≈ 20 μM).

  • Kinase inhibition: Selective inhibition of JAK2 (IC₅₀ = 0.8 μM) in silico.

Table 3: Comparative Bioactivity of Triazolo-Pyrimidines

CompoundTargetActivity (IC₅₀/EC₅₀)Selectivity Index
2-(4-Methoxyphenyl)-7-(2-thienyl)Viral Polymerase2.5 μM15
2-(2-Methoxyphenyl)-7-(3-thienyl)JAK2 (predicted)0.8 μM (in silico)N/A

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